molecular formula C14H8ClN3O4 B3131856 N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide CAS No. 35876-21-2

N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide

Cat. No.: B3131856
CAS No.: 35876-21-2
M. Wt: 317.68 g/mol
InChI Key: SQZILFZYOYHIMU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide typically involves the following steps:

    Chlorination: The chlorophenyl group is introduced via chlorination reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxamidation: The carboxamide group is introduced through reactions with amines or amides, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and carboxamidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide.

    Substitution: Formation of various substituted benzoxazole derivatives.

    Hydrolysis: Formation of 6-nitro-1,2-benzoxazole-3-carboxylic acid and 4-chloroaniline.

Scientific Research Applications

    Biology: Investigated for its antimicrobial and anticancer properties. Benzoxazole derivatives have shown activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cells.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity, which are valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis.

    Pathway Modulation: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses. This modulation can lead to the suppression of microbial growth or the induction of cancer cell death.

Comparison with Similar Compounds

N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide can be compared with other benzoxazole derivatives to highlight its uniqueness:

    N-(4-bromophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide: Similar structure but with a bromine atom instead of chlorine. It may exhibit different biological activities and reactivity due to the presence of bromine.

    N-(4-methylphenyl)-6-nitro-1,2-benzoxazole-3-carboxamide: Contains a methyl group instead of chlorine, which can affect its hydrophobicity and interaction with biological targets.

    N-(4-fluorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide: The presence of a fluorine atom can enhance its stability and bioavailability compared to the chlorine-containing compound.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-8-1-3-9(4-2-8)16-14(19)13-11-6-5-10(18(20)21)7-12(11)22-17-13/h1-7H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZILFZYOYHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NOC3=C2C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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